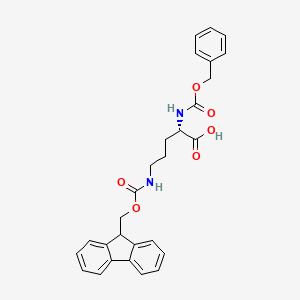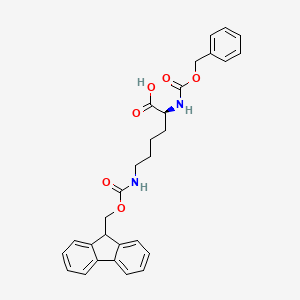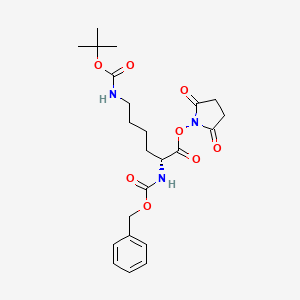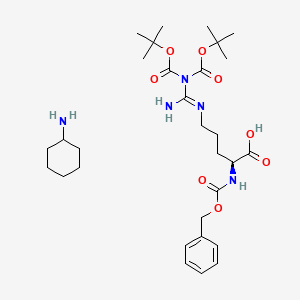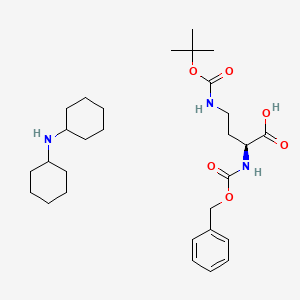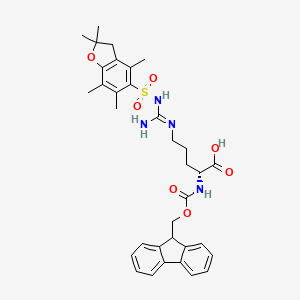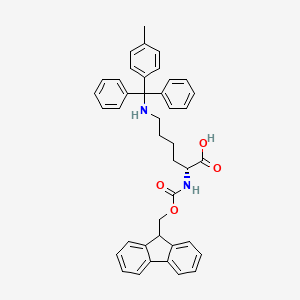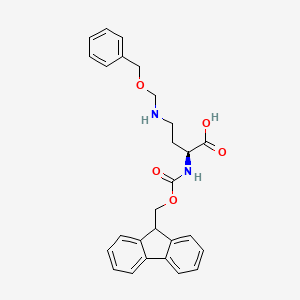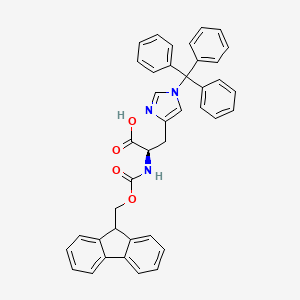
Fmoc-Tyr(HPO3Bzl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Tyr(HPO3Bzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C31H28NO8P and its molecular weight is 573.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of O-phosphotyrosine-containing peptides : Fmoc-Tyr(HPO3Bzl)-OH was used in the Fmoc solid-phase synthesis of O-phosphotyrosine-containing peptides, demonstrating its utility in the incorporation of modified amino acids into peptide sequences (Kitas et al., 2009).
Preparation of Tyr3-octreotide : This compound played a crucial role in the solid-phase synthesis of Tyr3-octreotide, showcasing its applicability in synthesizing complex peptide structures (Lee et al., 1998).
Fmoc/solid-phase synthesis of Tyr(P)-containing peptides : Research has shown that this compound can be effectively used in the Fmoc/solid-phase synthesis of Tyr(P)-containing peptides, underscoring its importance in phosphopeptide synthesis (Perich & Reynolds, 2009).
Synthesis of phosphopeptides using modern chemical approaches : This compound is highlighted as a preferred reagent in the synthesis of phosphopeptides, owing to its ease of incorporation into peptide assemblies and reliability (Perich, 1997).
FMOC-polyamide solid-phase synthesis of an O-phosphotyrosine-containing tridecapeptide : this compound was used in the synthesis of a model PTyr-tridecapeptide, highlighting its role in the creation of specific peptide sequences (Kitas et al., 1989).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-Tyr(HPO3Bzl)-OH involves the protection of the hydroxyl group of tyrosine with benzyl group, phosphorylation of the protected tyrosine, and then deprotection of the benzyl group and Fmoc protection of the amino group of tyrosine.", "Starting Materials": [ "Tyrosine", "Benzyl chloride", "Triethylamine", "Di-tert-butyl dicarbonate", "Phosphorus oxychloride", "N,N-Dimethylformamide", "Piperidine", "Fluorenylmethyloxycarbonyl chloride", "Dichloromethane", "Diisopropylethylamine" ], "Reaction": [ "Protection of tyrosine hydroxyl group with benzyl group using benzyl chloride and triethylamine in dichloromethane", "Deprotection of the N-terminus of tyrosine using di-tert-butyl dicarbonate and triethylamine in dichloromethane", "Phosphorylation of the protected tyrosine using phosphorus oxychloride and N,N-dimethylformamide in dichloromethane", "Deprotection of the benzyl group using piperidine in dichloromethane", "Protection of the amino group of tyrosine using fluorenylmethyloxycarbonyl chloride and diisopropylethylamine in dichloromethane" ] } | |
Numéro CAS |
191348-16-0 |
Formule moléculaire |
C31H28NO8P |
Poids moléculaire |
573.5 g/mol |
Nom IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl(phosphono)amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)39-19-22-8-2-1-3-9-22)32(41(36,37)38)31(35)40-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,34)(H2,36,37,38) |
Clé InChI |
RIWNJZRITIBMDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N(C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)P(=O)(O)O |
Synonymes |
191348-16-0; Fmoc-Tyr(HPO3Bzl)-OH; (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(((benzyloxy)(hydroxy)phosphoryl)oxy)phenyl)propanoicacid; AmbotzFAA1432; SCHEMBL15630875; MolPort-006-701-299; CF-854; ZINC71788151; AKOS016003506; AK-49526; FT-0660779; ST24034064; N-alpha-(9-Fuorenylmethyloxycarbonyl)-2-benzyl-l-phosphotyrosine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



